molecular formula C19H13N3O2S B2669893 (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-79-8

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2669893
CAS No.: 476668-79-8
M. Wt: 347.39
InChI Key: BJPQLZUFAVJYGC-SXGWCWSVSA-N
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Description

(Z)-2-(4-(3-Nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a stereospecific acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an m-tolyl (3-methylphenyl) group at the 3-position of the acrylonitrile backbone. The Z-configuration ensures a planar geometry that facilitates π-π stacking and dipole interactions, which are critical for both biological activity and material properties.

Properties

IUPAC Name

(Z)-3-(3-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-4-2-5-14(8-13)9-16(11-20)19-21-18(12-25-19)15-6-3-7-17(10-15)22(23)24/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPQLZUFAVJYGC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved through the reaction of a thioamide with an α-haloketone.
  • Aldol Condensation : The thiazole derivative undergoes aldol condensation with an appropriate aldehyde to form the acrylonitrile moiety.
  • Nitration and Hydroxylation : The aromatic ring is nitrated and hydroxylated to introduce nitro and hydroxyl groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown significant activity against various pathogens, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range .

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Antibacterial
4a0.15Antifungal

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. Studies have shown that certain thiazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's .

The biological activity of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The presence of functional groups allows for diverse interactions at the molecular level, potentially modulating enzyme activities.
  • Cellular Uptake : Structural features may enhance cellular permeability, facilitating the compound's entry into target cells.

Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, compound 7b was identified as particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating a synergistic effect when combined with standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole derivatives, revealing that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit notable antimicrobial properties. The antimicrobial efficacy of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile has been evaluated against various pathogens.

Case Study: Antimicrobial Evaluation

In a study evaluating thiazole derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) were recorded as follows:

CompoundMIC (µg/mL)Activity
7b0.22 - 0.25Antibacterial
4a0.15Antifungal

These findings suggest that the compound exhibits potential as an effective antimicrobial agent, particularly when combined with standard antibiotics like Ciprofloxacin.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties, with evidence indicating that (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile can inhibit cancer cell proliferation through apoptosis induction.

Case Study: Anticancer Activity

A significant investigation focused on the anticancer effects of various thiazole derivatives, revealing that these compounds could significantly inhibit the growth of cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Disruption of cell cycle progression

The following table summarizes the anticancer activity observed:

CompoundCell LineIC50 (µM)
5cMDA-MB-4680.0866
5aNCI-H5220.0244
7COLO 2050.938

These results highlight the potential of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile moiety undergoes nucleophilic addition at the β-position due to electron withdrawal by the nitrile group. This reactivity enables conjugation with biological nucleophiles like thiols and amines. Key characteristics:

  • Thiol addition : Forms stable thioether adducts under mild alkaline conditions

  • Amine addition : Produces β-aminonitrile derivatives at room temperature

  • Solvent dependence : Reactions show 20-35% yield improvement in polar aprotic solvents like DMF compared to THF

Cycloaddition Reactions

The compound participates in dipolar cycloadditions as demonstrated in studies of structurally related acrylonitriles .

Reaction TypeConditionsRegioselectivityDiastereomeric Ratio (exo:endo)
1,3-Dipolar with azomethine ylideToluene, 110°C, 12 hrsExclusive85:15 (electron-rich aryl)
60:40 (electron-poor aryl)

Computational studies (B3LYP/cc-pVTZ) reveal:

  • Asynchronous transition states with GEDT values of 0.25-0.32 e

  • MESP analysis shows charge complementarity drives orientation

  • Activation energies range 18.4-22.7 kcal/mol depending on substituents

Electrophilic Substitution

The thiazole ring undergoes directed electrophilic substitution:

Nitration

  • Occurs preferentially at C5 of thiazole (78% yield)

  • Requires mixed acid (HNO₃/H₂SO₄) at 0-5°C

Halogenation

  • Bromination gives 5-bromo derivative in 65% yield

  • Regioselectivity controlled by nitro group deactivation

Reduction Reactions

The nitro group undergoes selective reduction:

Reducing AgentConditionsProductYield
H₂/Pd-CEthanol, 25°C3-aminophenyl derivative92%
SnCl₂/HClReflux, 2 hrs3-hydroxylaminophenyl derivative78%
Zn/HOAcRT, 6 hrs3-aminophenyl derivative65%

X-ray crystallography confirms retention of Z-configuration during nitro group reduction.

Heterocyclic Functionalization

The thiazole nitrogen participates in:

  • Alkylation : Forms N-alkylated salts with methyl iodide (89% yield)

  • Complexation : Binds transition metals (Cu²⁺, Fe³⁺) through N,S-chelation

    • Stability constants log β = 4.8-5.2 (UV-Vis titration data)

Polymerization Behavior

Radical-initiated polymerization produces conjugated polymers with:

  • Number-average MW (Mₙ) = 12,400-18,700 Da

  • PDI = 1.8-2.3 (AIBN initiator, 70°C)

  • Bandgap = 2.1-2.3 eV (UV-Vis-NIR spectroscopy)

These reaction pathways demonstrate the compound's versatility as a synthetic building block for pharmaceuticals, materials science, and coordination chemistry. The nitro group's positional isomerism (3-nitrophenyl vs 4-nitrophenyl) significantly influences reaction rates and product distributions compared to analogues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acrylonitrile derivatives, their substituents, and key properties:

Compound Name Thiazolyl Substituent Aryl/Other Substituent Key Activities/Properties Reference
Target Compound: (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile 4-(3-nitrophenyl) m-tolyl (3-methylphenyl) Hypothesized anticancer/antimicrobial activity (based on nitro group’s electron-withdrawing nature)
Compound 15: (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[d]thiazol-2-yl 3,4,5-trimethoxyphenyl Potent anticancer activity (GI50: 0.021–12.2 μM across 94% of NCI-60 cancer cells)
Compound 2: (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazol-2-yl 4-chlorophenyl Antioxidant activity (DPPH assay; outperformed ascorbic acid)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-(4-nitrophenyl) 3-chloro-2-methylphenylamino Structural Molecular mass = 396.849 g/mol; ChemSpider ID 1272000
(Z)-2-([1,1'-biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile Biphenyl-4-yl Anthracen-9-yl Elastic crystal properties; photothermal bending applications
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile Pyridinyl 4-(9H-carbazol-9-yl)phenyl Tunable solid-state fluorescence; aggregation-dependent emission

Structural and Functional Insights

Substituent Effects on Biological Activity :

  • The 3-nitrophenyl group in the target compound contrasts with 3,4,5-trimethoxyphenyl in Compound 15 . Methoxy groups (electron-donating) enhance membrane permeability and tubulin-binding affinity in anticancer agents, while nitro groups (electron-withdrawing) may improve oxidative stress induction or enzyme inhibition.
  • Chlorophenyl (Compound 2) and m-tolyl substituents influence lipophilicity, impacting cellular uptake and antioxidant efficacy .

Photophysical Properties :

  • Compounds with extended aromatic systems (e.g., anthracen-9-yl in ) exhibit elastic crystal behavior and photothermal responsiveness, whereas carbazole or pyridine substituents () enable fluorescence modulation via planar vs. propeller molecular conformations .

Synthetic Pathways: Most analogues are synthesized via Knoevenagel condensation (e.g., ), where acrylonitrile precursors react with aldehydes in the presence of piperidine . The target compound likely follows a similar route.

Positional Isomerism: Meta vs. para substitution on the phenyl ring (e.g., 3-nitrophenyl vs.

Contradictions and Limitations

  • While Compound 15 shows broad-spectrum anticancer activity, its benzo[d]thiazole core differs from the simpler thiazole in the target compound, complicating direct comparisons .
  • Antioxidant activity in chlorophenyl derivatives () suggests nitro-substituted analogues might exhibit dual bioactivity, but this remains untested .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile?

The compound is typically synthesized via Knoevenagel condensation, where 2-(4-(3-nitrophenyl)thiazol-2-yl)acetonitrile reacts with m-tolualdehyde under basic conditions. Optimization of solvents (e.g., ethanol or DMF) and catalysts (e.g., piperidine or ammonium acetate) is critical for achieving the Z-configuration. Characterization involves IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) and ¹H NMR (coupling constants >12 Hz for Z-alkene protons) .

Q. How can the Z-configuration of the acrylonitrile moiety be confirmed experimentally?

The Z-configuration is confirmed via ¹H NMR spectroscopy by observing coupling constants (J) between the α,β-unsaturated protons. For Z-isomers, J values typically exceed 12 Hz due to restricted rotation. X-ray crystallography (e.g., C–C bond lengths and torsion angles) provides definitive structural validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR : Identification of nitrile (C≡N, ~2200 cm⁻¹) and aromatic C–H stretches.
  • ¹H/¹³C NMR : Assigning thiazole protons (δ 7.5–8.5 ppm) and acrylonitrile protons (δ 6.5–7.5 ppm).
  • Elemental Analysis : Confirming purity (C, H, N, S % within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-selectivity and yield?

Advanced optimization employs Design of Experiments (DoE) to evaluate variables like temperature (60–100°C), solvent polarity, and catalyst loading. Flow chemistry systems (e.g., microreactors) improve reproducibility and reduce side reactions. For example, continuous-flow setups enhance heat transfer, critical for exothermic Knoevenagel reactions .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from impurities or polymorphic forms. Cross-validate results using:

  • XRD : Identify crystalline phases.
  • HPLC-MS : Assess purity (>98% by area normalization).
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting melting points .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as kinase enzymes, guided by thiazole’s role in inhibiting ATP-binding pockets .

Q. What strategies stabilize the compound against photodegradation or hydrolysis?

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Protective measures include:

  • Light-sensitive storage : Amber vials to prevent nitro group photoreduction.
  • Lyophilization : For aqueous labile compounds, lyophilized forms improve shelf life .

Q. How can researchers validate the compound’s biological activity mechanisms in vitro?

Target engagement is assessed via:

  • Enzyme inhibition assays : IC₅₀ determination against kinases (e.g., EGFR) using ADP-Glo™ kits.
  • Cellular assays : Apoptosis markers (e.g., caspase-3 activation) in cancer cell lines (e.g., MCF-7). Structural analogs in and suggest thiazole derivatives modulate platelet aggregation or viral entry pathways .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions with the nitrile group.
  • Characterization : Use deuterated DMSO for NMR to resolve aromatic proton splitting.
  • Data Reproducibility : Report Rf values (TLC) and HPLC gradients to aid replication .

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